Thiophene, 2-(1-octynyl)-
Description
Significance in Contemporary Organic Chemistry and Materials Science
The significance of Thiophene (B33073), 2-(1-octynyl)- and related alkyne-functionalized thiophenes stems from their versatile reactivity and the properties of the materials they can form. The terminal alkyne group is a gateway to a multitude of chemical transformations, most notably the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of Thiophene, 2-(1-octynyl)- and various aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgscirp.org This capability is instrumental in the synthesis of complex organic molecules and conjugated polymers. beilstein-journals.org
In the realm of materials science , these compounds are precursors to polythiophene derivatives. numberanalytics.comresearchgate.net Polythiophenes are a class of conducting polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). numberanalytics.comresearchgate.netontosight.aimdpi.com The incorporation of the octynyl side chain can influence the solubility, processability, and electronic properties of the resulting polymers. researchgate.net For instance, the long alkyl chain can enhance solubility in organic solvents, facilitating the fabrication of thin films for electronic devices. Furthermore, the rigid alkyne linker can impact the planarity and intermolecular packing of the polymer chains, which are crucial factors for efficient charge transport. ontosight.ai Research has shown that thiophene derivatives are being explored as electrode materials for high-performance sodium-ion batteries. rsc.org
In organic chemistry , the alkyne functionality provides a handle for a variety of reactions beyond cross-coupling. These include cycloaddition reactions, which can be used to construct more complex heterocyclic systems. researchgate.netnih.gov For example, 2-alkynylthiophenes can undergo intramolecular cyclization to form thieno-fused heterocycles, which are scaffolds found in many biologically active molecules. nih.govthieme-connect.com The reactivity of the alkyne also allows for its conversion to other functional groups, such as Z-alkenes, through stereoselective reduction, further expanding the synthetic utility of these compounds. scispace.com
Historical Context and Evolution of Alkyne-Functionalized Thiophene Research
The story of Thiophene, 2-(1-octynyl)- is intrinsically linked to the broader history of thiophene chemistry. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609). wikipedia.orgchemeurope.comnih.gov This discovery opened the door to the exploration of a new class of aromatic compounds. numberanalytics.com Early research focused on understanding the fundamental properties and reactivity of the thiophene ring, which was found to undergo electrophilic substitution reactions similar to benzene, albeit with higher reactivity. numberanalytics.comnumberanalytics.com
The development of methods to functionalize the thiophene ring was a crucial step forward. The synthesis of halothiophenes, for example, provided the necessary precursors for cross-coupling reactions. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Sonogashira coupling developed in 1975, revolutionized the synthesis of alkyne-functionalized aromatics, including thiophenes. wikipedia.orgscirp.org This reaction provided a direct and efficient route to compounds like Thiophene, 2-(1-octynyl)- from readily available starting materials such as 2-halothiophenes and 1-octyne (B150090). mit.eduacs.org
In recent years, research has focused on refining these synthetic methods to be more efficient and environmentally friendly, for instance, by developing copper-free Sonogashira coupling protocols. organic-chemistry.org There has also been a surge of interest in the application of alkyne-functionalized thiophenes in the creation of novel materials with specific electronic and optical properties. beilstein-journals.orgmdpi.com The ability to precisely control the structure of these molecules through modern synthetic techniques has made them invaluable tools for chemists and materials scientists alike. researchgate.netnih.govchim.it The evolution of research in this area highlights a continuous drive towards more complex and functional molecular architectures based on the versatile thiophene scaffold. derpharmachemica.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
391669-53-7 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2-oct-1-ynylthiophene |
InChI |
InChI=1S/C12H16S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-6H2,1H3 |
InChI Key |
YOUHYDPDOBFDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=CS1 |
Origin of Product |
United States |
Reactivity Studies and Mechanistic Investigations of Thiophene, 2 1 Octynyl
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The thiophene (B33073) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgdalalinstitute.com The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents on the ring. In the case of Thiophene, 2-(1-octynyl)-, the 1-octynyl group at the C2 position plays a crucial role in directing incoming electrophiles.
The mechanism of electrophilic aromatic substitution on thiophene, much like on benzene (B151609), proceeds through a two-step process involving the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. libretexts.org The initial attack of the electrophile on the π-electron system of the thiophene ring is the rate-determining step. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring.
The 1-octynyl substituent is considered to be a deactivating group with a meta-directing influence in classical electrophilic aromatic substitution on benzene rings due to its electron-withdrawing inductive effect. However, in the context of the highly reactive thiophene ring, the situation is more complex. The π-system of the alkyne can participate in resonance, potentially influencing the regioselectivity. For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position, which is the most nucleophilic site. Attack at the C3 position is also possible but generally less favored. The presence of the 1-octynyl group is expected to follow this general trend, with the major product of electrophilic substitution being the 5-substituted derivative.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Thiophene, 2-(1-octynyl)-
| Reagent/Reaction | Predicted Major Product | Predicted Minor Product |
| Nitration (HNO₃/H₂SO₄) | 2-(1-Octynyl)-5-nitrothiophene | 2-(1-Octynyl)-3-nitrothiophene |
| Bromination (Br₂/FeBr₃) | 2-Bromo-5-(1-octynyl)thiophene | 3-Bromo-2-(1-octynyl)thiophene |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-2-(1-octynyl)thiophene | 3-Acyl-2-(1-octynyl)thiophene |
Oxidation Reactions and Reactive Intermediate Formation
The sulfur atom in the thiophene ring can be oxidized to form S-oxides and S,S-dioxides. nih.gov The π-system of the ring can also undergo epoxidation.
Sulfur Oxidation Pathways to S-Oxides and S,S-Dioxides
The oxidation of thiophenes, including 2-alkynyl derivatives, can lead to the formation of thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). nih.govrsc.org These reactions are typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net
Thiophene-1-oxides are generally unstable and highly reactive intermediates. nih.gov They can act as dienes in cycloaddition reactions or undergo further oxidation. The stability of thiophene-1-oxides can be enhanced by the presence of bulky substituents at the 2- and 5-positions, which sterically hinder dimerization and other decomposition pathways. nih.gov For Thiophene, 2-(1-octynyl)-, the 1-octynyl group provides some steric bulk, but the resulting S-oxide is still expected to be reactive.
Further oxidation of the thiophene-1-oxide yields the more stable thiophene-1,1-dioxide. researchtrends.net Thiophene-1,1-dioxides are versatile building blocks in organic synthesis, often participating as dienes in Diels-Alder reactions.
Arene Epoxidation Mechanisms and Subsequent Rearrangements (e.g., NIH Shift)
In addition to sulfur oxidation, the aromatic π-system of the thiophene ring can be epoxidized. This arene epoxidation is a known metabolic pathway for some thiophene-containing drugs, mediated by cytochrome P450 enzymes. nih.gov Chemically, this can be achieved with strong oxidizing agents. The resulting thiophene epoxides are highly reactive intermediates.
These epoxides can undergo rearrangements, such as the NIH shift, which involves the intramolecular migration of a substituent (in this case, likely a hydrogen atom) from the site of epoxidation to an adjacent carbon atom, leading to the formation of a keto-tautomer, a thienone. nih.gov The regioselectivity of epoxidation would be influenced by the electron-donating or -withdrawing nature of the 1-octynyl substituent.
Role of Catalysts and Co-catalysts in Oxidation Processes (e.g., Photocatalytic Oxidation)
Reduction Mechanisms (e.g., Ionic Hydrogenation)
The thiophene ring is relatively resistant to reduction due to its aromatic stability. However, under certain conditions, it can be reduced. Ionic hydrogenation is a method that can be employed for the reduction of aromatic heterocycles. This reaction typically involves a proton source (an acid) and a hydride donor (e.g., a silane). The mechanism involves the protonation of the thiophene ring to form a cationic intermediate, which is then trapped by the hydride donor. For Thiophene, 2-(1-octynyl)-, ionic hydrogenation would likely lead to the reduction of the thiophene ring to a tetrahydrothiophene (B86538) derivative. The triple bond of the 1-octynyl group may also be susceptible to reduction under these conditions, potentially leading to a mixture of products.
Cycloaddition Reactions (e.g., Diels-Alder, [4+3] Cycloadditions)
Thiophenes and their oxidized derivatives can participate in various cycloaddition reactions. researchtrends.netrsc.org The parent thiophene is a relatively poor diene in Diels-Alder reactions due to its aromatic character. researchtrends.net However, the reactivity can be enhanced by the presence of electron-donating substituents or by conversion to the corresponding S-oxide or S,S-dioxide.
Thiophene-1-oxides, being less aromatic, are excellent dienes in [4+2] cycloaddition reactions with a wide range of dienophiles. researchtrends.net The in situ generation of the Thiophene, 2-(1-octynyl)-1-oxide in the presence of a dienophile would be a viable strategy to achieve Diels-Alder adducts. These adducts can then undergo further transformations, such as the extrusion of sulfur monoxide, to yield substituted aromatic compounds.
Thiophene-1,1-dioxides are also highly reactive dienes in Diels-Alder reactions. researchtrends.net The resulting cycloadducts can eliminate sulfur dioxide upon heating to afford cyclohexadiene derivatives, which can then be aromatized.
Furthermore, thiophenes can participate in [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. researchgate.net This provides a route to functionalized thiepine (B12651377) derivatives. The reactivity of Thiophene, 2-(1-octynyl)- in such reactions would depend on the specific reaction conditions and the nature of the cycloaddition partner.
Radical Reaction Pathways (e.g., Radical Cycloaromatization)
The reactivity of Thiophene, 2-(1-octynyl)- under radical conditions is primarily governed by the interaction of radical species with the electron-rich alkyne (1-octynyl) side chain and the thiophene ring. These reactions provide pathways to more complex, fused-ring systems through radical-mediated cyclization.
Research into radical reactions highlights that carbon-halogen or other suitable bonds can react with radical initiators, like tributyltin radical, to generate a carbon radical. This radical can then combine with an alkyne to form a new carbon-carbon bond, often leading to intramolecular cyclization, which is particularly efficient for forming five-membered rings. libretexts.org
In the context of thiophene derivatives, radical cyclization is a key method for synthesizing benzo[b]thiophenes. chim.it A common strategy involves the generation of an aryl radical, which then attacks an alkyne. For instance, a reaction might be initiated by the homolytic cleavage of a diaryl disulfide, which provides an arylthiyl radical. chim.it This radical adds to an internal alkyne, creating a vinyl radical intermediate. chim.it This intermediate can then undergo intramolecular cyclization to yield a benzo[b]thiophene radical species. chim.it A similar pathway can be envisioned for 2-(1-octynyl)thiophene, where a radical generated elsewhere in the molecule or from an external source adds to the octynyl chain, followed by cyclization onto the thiophene ring.
Another approach involves using xanthate as a sulfur surrogate in a copper-catalyzed domino reaction to synthesize multi-substituted benzo[b]thiophenes through radical cyclization. rsc.org This demonstrates the utility of radical pathways in constructing complex heterocyclic systems from simpler precursors. rsc.org The generation of a trisulfur (B1217805) radical anion (S3•−) from elemental sulfur and its subsequent addition to alkynes is another metal-free method that initiates cyclization to form substituted thiophenes. organic-chemistry.org
Furthermore, bicyclic dihydrothiophenes can be prepared through a radical cascade cyclization initiated by the addition of a thiyl radical to an alkyne under thermal or photochemical conditions. nih.gov The resulting vinyl radical can then attack the sulfur atom of the initial radical donor, effectively making the thiyl radical a sulfur biradical equivalent. nih.gov
Table 1: Overview of Potential Radical Reaction Pathways
| Reaction Type | Initiating Species/Reagent | Key Intermediate | Potential Product Type | Reference |
|---|---|---|---|---|
| Radical Cycloaromatization | Arylthiyl Radical | Vinyl Radical | Benzo[b]thiophene | chim.it |
| Domino Radical Cyclization | Xanthate/Copper Catalyst | Carbon Radical | Substituted Benzo[b]thiophene | rsc.org |
| Metal-Free Cyclization | Trisulfur Radical Anion (S3•−) | Vinyl Radical | Substituted Thiophene | organic-chemistry.org |
| Radical Cascade Cyclization | Thiyl Radical | Vinyl Radical | Bicyclic Dihydrothiophene | nih.gov |
Photochemical Transformations and Reactions
The photochemical behavior of Thiophene, 2-(1-octynyl)- is influenced by the inherent photoreactivity of the thiophene ring. Substituted thiophenes are known to undergo several types of photochemical transformations, including isomerization and oxidation.
One of the most well-documented photochemical reactions of 2-substituted thiophenes is their isomerization to the corresponding 3-substituted derivatives upon irradiation. netsci-journal.com This process is believed to proceed through a high-energy intermediate known as Dewar thiophene, which is formed from the excited singlet state of the thiophene molecule. netsci-journal.com While alkylthiophenes have been noted to react with lower reactivity compared to aryl-substituted ones, this pathway remains a potential transformation for 2-(1-octynyl)thiophene under UV light. netsci-journal.com
Photochemical oxidation represents another significant reaction pathway. Studies on the photochemical oxidation of thiophene in an n-octane/acetonitrile (B52724) system using oxygen as the oxidant have shown that thiophene can be effectively decomposed under irradiation from a high-pressure mercury lamp. nih.gov The reaction follows first-order kinetics and results in a significant reduction of sulfur content, indicating the degradation of the thiophene ring. nih.gov The presence of the 1-octynyl side chain may influence the rate and products of such photooxidation reactions.
Furthermore, the presence of both a thiophene ring and an alkyne moiety opens the possibility for photocycloaddition reactions. While direct intramolecular photocycloaddition between the thiophene and the octynyl chain is less documented, intermolecular [2+2] cycloadditions between the thiophene ring and olefins are known to occur from the π→π* lowest triplet state. researchgate.net Similarly, styryl-thiophene derivatives undergo photocyclization to form fused aromatic systems. mdpi.com The specific photochemical behavior of 2-(1-octynyl)thiophene would depend on the reaction conditions, such as wavelength, solvent, and the presence of sensitizers or quenchers.
Table 2: Summary of Potential Photochemical Transformations
| Transformation Type | Description | Key Intermediate/State | Potential Outcome | Reference |
|---|---|---|---|---|
| Photoisomerization | Rearrangement of the substituent from the 2-position to the 3-position of the thiophene ring. | Dewar Thiophene | 3-(1-Octynyl)thiophene | netsci-journal.com |
| Photooxidation | Light-induced degradation of the thiophene ring in the presence of oxygen. | Excited State Thiophene | Ring-opened sulfur compounds | nih.gov |
| Photocycloaddition | Potential for light-induced cycloaddition reactions, either inter- or intramolecularly. | Triplet Excited State | Cycloadducts | researchgate.netmdpi.com |
Reactivity of the 1-Octynyl Side Chain (e.g., Hydration, Cycloaddition with Other Moieties)
The 1-octynyl side chain is a highly versatile functional group that dictates a significant portion of the reactivity of Thiophene, 2-(1-octynyl)-. The terminal alkyne can undergo a variety of addition and cycloaddition reactions.
Hydration
The hydration of the terminal alkyne of the 1-octynyl side chain can proceed via two main pathways, yielding different carbonyl products.
Markovnikov Hydration: In the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst, water adds across the triple bond according to Markovnikov's rule. The initial product is an enol which rapidly tautomerizes to the more stable keto form. For 2-(1-octynyl)thiophene, this reaction would yield 2-(2-oxooctyl)thiophene.
Anti-Markovnikov Hydration: This can be achieved through a hydroboration-oxidation sequence. Reaction with a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic medium results in the anti-Markovnikov addition of water. This process would convert 2-(1-octynyl)thiophene into 2-(1-oxooctyl)thiophene, an aldehyde.
Cycloaddition with Other Moieties
The 1-octynyl group is an excellent substrate for cycloaddition reactions, providing a powerful tool for molecular construction. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reaction involves the coupling of a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. Research has demonstrated the synthesis of thiophene-1,2,3-triazole co-oligomers using this method, where terminally ethynylated thiophenes are reacted with halogenated thiophenes in the presence of sodium azide and a copper catalyst. beilstein-journals.org Applying this to 2-(1-octynyl)thiophene, it would readily react with an organic azide (R-N₃) to produce a 2-((4-substituted-1H-1,2,3-triazol-1-yl)hexyl)thiophene derivative. This reaction is highly efficient and proceeds under mild conditions. beilstein-journals.org
Beyond CuAAC, the 1-octynyl side chain can participate in other cycloaddition reactions. For example, 1,3-dipolar cycloadditions with nitrile oxides or nitrones can be used to synthesize isoxazoles and isoxazolines, respectively. Diels-Alder reactions are also possible where the alkyne acts as a dienophile, reacting with a conjugated diene, although this often requires high temperatures or activation. The versatility of the alkyne allows for its participation in various metal-catalyzed coupling reactions, such as the Sonogashira coupling, which could be used to further extend the carbon chain or introduce other functional groups. researchgate.net
Table 3: Reactivity of the 1-Octynyl Side Chain
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 2-(2-Oxooctyl)thiophene | General Knowledge |
| Anti-Markovnikov Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | 2-(1-Oxooctyl)thiophene | General Knowledge |
| [3+2] Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole derivative | beilstein-journals.org |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Functionalized alkyne | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization of Thiophene, 2 1 Octynyl
High-Resolution Spectroscopic Techniques for Molecular Structure Analysis
The structural elucidation of "Thiophene, 2-(1-octynyl)-" relies on a suite of high-resolution spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and three-dimensional geometry. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), a comprehensive picture of the molecule's static structure can be assembled. Advanced techniques like rotational, photoelectron, and ultrafast spectroscopies further refine this understanding by providing precise geometric parameters and information on the molecule's electronic structure and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For "Thiophene, 2-(1-octynyl)-", ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The thiophene (B33073) ring protons of 2-substituted thiophenes typically appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.5 ppm). scispace.commdpi.com The protons on the thiophene ring (H-3, H-4, and H-5) exhibit characteristic splitting patterns (doublet of doublets) due to coupling with each other. The methylene (B1212753) protons (H-3') adjacent to the alkyne group in the octynyl chain are expected to appear as a triplet around δ 2.4 ppm. The subsequent methylene groups of the octyl chain will produce a series of multiplets in the upfield region (δ 1.2-1.6 ppm), culminating in a terminal methyl group (H-8') appearing as a triplet around δ 0.9 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiophene ring typically resonate in the δ 120-140 ppm range. scispace.commdpi.com The two quaternary carbons of the C≡C triple bond (C-1' and C-2') are a key feature and are expected in the δ 70-90 ppm region. The carbons of the hexyl chain attached to the alkyne will appear in the aliphatic region (δ 14-32 ppm). nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Thiophene, 2-(1-octynyl)-
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Thiophene C2 | - | ~122 |
| Thiophene C3 | ~7.1 (dd) | ~127 |
| Thiophene C4 | ~7.0 (dd) | ~126 |
| Thiophene C5 | ~7.4 (dd) | ~132 |
| Alkyne C1' | - | ~75 |
| Alkyne C2' | - | ~90 |
| Octynyl CH₂ (3') | ~2.4 (t) | ~19 |
| Octynyl CH₂ (4') | ~1.6 (m) | ~28 |
| Octynyl CH₂ (5') | ~1.4 (m) | ~29 |
| Octynyl CH₂ (6') | ~1.3 (m) | ~31 |
| Octynyl CH₂ (7') | ~1.3 (m) | ~22 |
| Octynyl CH₃ (8') | ~0.9 (t) | ~14 |
Note: Predicted values are based on typical shifts for substituted thiophenes and octynyl fragments. Actual values may vary based on solvent and experimental conditions. dd = doublet of doublets, t = triplet, m = multiplet.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of "Thiophene, 2-(1-octynyl)-" would be dominated by several key absorptions. A weak but sharp absorption band around 2230-2210 cm⁻¹ is characteristic of the C≡C (alkyne) stretching vibration. The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹). The aliphatic C-H stretching from the octynyl chain will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Aromatic C=C stretching vibrations for the thiophene ring usually appear in the 1550-1400 cm⁻¹ region. iosrjournals.orgscirp.org The C-S stretching vibration within the thiophene ring is typically found in the 850-600 cm⁻¹ range. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum, making it a powerful tool for identifying the alkyne moiety. researchgate.netnih.gov The symmetric "breathing" modes of the thiophene ring are also often prominent in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for Thiophene, 2-(1-octynyl)-
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | 3100-3050 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| Alkyne C≡C Stretch | 2230-2210 | 2230-2210 | Weak (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1550-1400 | 1550-1400 | Medium-Strong |
| Aliphatic C-H Bend | 1470-1370 | 1470-1370 | Medium |
| Thiophene Ring Bending | 1080-1040 | 1080-1040 | Medium |
| C-S Ring Stretch | 850-600 | 850-600 | Medium-Weak |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.
For "Thiophene, 2-(1-octynyl)-" (Molecular Formula: C₁₂H₁₆S), the molecular ion peak [M]⁺ would be observed at m/z 192. The fragmentation process under electron impact would likely involve several characteristic pathways. A dominant fragmentation pathway for 2-acylthiophenes is α-cleavage to the carbonyl group. researchgate.net By analogy, a primary fragmentation for 2-alkynylthiophenes would be cleavage at the propargylic position (the C3'-C4' bond), leading to the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable, resonance-delocalized cation at m/z 121. Another common fragmentation pattern in thiophenes involves the cleavage of the thiophene ring itself. capes.gov.brnih.gov The molecular ion can undergo rearrangement and lose fragments like acetylene (B1199291) (C₂H₂) or the thioformyl (B1219250) radical (•CHS), leading to smaller fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Thiophene, 2-(1-octynyl)-
| m/z (predicted) | Proposed Fragment Identity | Proposed Loss from Parent Ion |
| 192 | [C₁₂H₁₆S]⁺ | Molecular Ion [M]⁺ |
| 121 | [C₇H₅S]⁺ | [M - C₅H₁₁]⁺ (Propargylic cleavage) |
| 115 | [C₇H₇S]⁺ | [M - C₅H₉]⁺ (Rearrangement and loss) |
| 97 | [C₄H₁S]⁺ | Thienyl-ethynyl cation |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Rotational Spectroscopy for Precise Equilibrium Structure Determination
Rotational spectroscopy measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between quantized rotational energy levels. This technique allows for the determination of rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. From these constants, highly precise molecular structures, including bond lengths and angles, can be calculated.
While a rotational spectrum for "Thiophene, 2-(1-octynyl)-" has not been reported, extensive studies on the parent thiophene molecule have established its precise equilibrium structure. nih.gov Thiophene is a planar, aromatic ring with C₂ᵥ symmetry. nih.gov The addition of the flexible 1-octynyl side chain would significantly complicate the rotational spectrum. The molecule would exist as a mixture of different conformers due to rotation around the C2-C(alkyne) and various C-C bonds in the octynyl chain. Each conformer would have its own distinct rotational spectrum. A full analysis would require computational chemistry to predict the stable conformers and their rotational constants, followed by fitting the experimental spectrum to identify the conformers present in the gas phase. Such a study would precisely determine the orientation of the octynyl chain relative to the thiophene ring.
Gas Phase Photoelectron (XPS) and Photoabsorption (NEXAFS) Synchrotron Spectroscopies
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful synchrotron-based techniques that probe the core-level electronic structure of molecules.
XPS provides information on elemental composition and the chemical environment of atoms by measuring the binding energies of their core electrons. For "Thiophene, 2-(1-octynyl)-", XPS would show distinct signals for the C 1s, and S 2p core levels. The C 1s spectrum would be complex, with slightly different binding energies for the four unique carbons of the thiophene ring, the two sp-hybridized alkyne carbons, and the six sp³-hybridized carbons of the octyl chain, reflecting their different chemical environments. researchgate.netscm.com The S 2p spectrum, characterized by a spin-orbit-split doublet (2p₃/₂ and 2p₁/₂), provides a clear signature for the sulfur heteroatom. researchgate.netuhasselt.be
NEXAFS , also known as X-ray Absorption Spectroscopy (XAS), measures the absorption of X-rays as a core electron is excited to an unoccupied molecular orbital. The NEXAFS spectra at the carbon K-edge and sulfur L-edge reveal the nature of the unoccupied molecular orbitals (e.g., π* and σ* orbitals). For thiophene, the C K-edge spectrum shows sharp resonances corresponding to C 1s → π* transitions, which are sensitive to the aromaticity of the ring. researchgate.netcnr.it The presence of the octynyl group would introduce new transitions associated with the π* orbitals of the C≡C bond.
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption spectroscopy is a pump-probe technique used to study the dynamics of electronically excited states on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.gov A pump pulse excites the molecule, and a delayed probe pulse monitors the changes in absorption as the molecule relaxes.
For a π-conjugated system like "Thiophene, 2-(1-octynyl)-", photoexcitation would populate the first singlet excited state (S₁). Transient absorption spectroscopy would track the decay of this state. rsc.org In related phenylthiophene compounds, the initial S₁ state undergoes rapid structural relaxation within ~100 fs. rsc.org Following this, the S₁ state can decay through several channels: fluorescence (emission of a photon to return to the ground state), internal conversion (non-radiative decay to the ground state), or intersystem crossing to the triplet manifold (T₁ state). rsc.org The rate of intersystem crossing is a key parameter that determines the yield of triplet states, which are important in photochemistry and materials science. By monitoring the appearance and decay of spectral features corresponding to the S₁ and T₁ states, their lifetimes and the efficiency of intersystem crossing can be determined. nih.gov
X-ray Diffraction (XRD) and Crystal Structure Determination
A definitive crystal structure for "Thiophene, 2-(1-octynyl)-" has not been reported in the surveyed literature. However, to illustrate the type of detailed structural information that would be obtained from a successful single-crystal XRD study, the crystallographic data for a related substituted thiophene, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, is presented below. scirp.orgscirp.orgresearchgate.net This compound, while different in its substitution pattern, provides a relevant example of the crystallographic parameters determined for a thiophene derivative. scirp.orgscirp.orgresearchgate.net
The study of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene revealed that it crystallizes in the monoclinic space group P21/c. scirp.orgscirp.orgresearchgate.net The core thiophene ring is essentially planar, a characteristic feature of this aromatic heterocycle. The substituents on the thiophene ring will have specific orientations relative to the ring, which are defined by torsion angles. The arrangement of the molecules in the crystal is stabilized by a network of intermolecular interactions. scirp.orgresearchgate.net
The detailed research findings for a related compound are summarized in the interactive data table below.
Interactive Data Table: Crystal Data and Structure Refinement for 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene scirp.orgscirp.orgresearchgate.net
| Parameter | Value |
| Empirical formula | C₁₁H₁₆N₂O₃S |
| Formula weight | 272.32 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.1344(3) Å |
| b | 13.7392(4) Å |
| c | 11.4704(4) Å |
| α | 90° |
| β | 100.769(2)° |
| γ | 90° |
| Volume | 1259.36(7) ų |
| Z | 4 |
| Density (calculated) | 1.435 Mg/m³ |
| Absorption coefficient | 0.255 mm⁻¹ |
| F(000) | 576 |
Computational Chemistry and Theoretical Studies of Thiophene, 2 1 Octynyl
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structure and properties of organic molecules. By approximating the electron density of a system, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For Thiophene (B33073), 2-(1-octynyl)-, geometry optimization would reveal key structural parameters. The thiophene ring itself is aromatic and thus largely planar. The introduction of the 1-octynyl group at the C2 position introduces a linear alkyne moiety.
Studies on related alkynyl-substituted thiophenes show that the connection of the triple bond to the thiophene ring generally maintains the planarity of the system. researchgate.netmdpi.com For instance, DFT optimization of 1,4-di([2,2'-bithiophen]-3-yl)buta-1,3-diyne, a more complex but related structure, confirmed the planarity of the molecule. mdpi.com The octyl chain, being a flexible alkyl group, would have multiple possible conformations. The lowest energy conformer would likely exhibit a staggered arrangement to minimize steric hindrance. The bond angle between the thiophene ring, the first carbon of the alkyne, and the second carbon of the alkyne is expected to be close to 180°, reflecting the sp-hybridization of the alkyne carbons.
In studies of copolymers with acetylene-inserted branched alkyl side chains, it was found that the linear and compact nature of the acetylene (B1199291) moiety acts as a conjugated spacer that can reduce steric hindrance compared to directly attached bulky alkyl groups. acs.orgresearchgate.net This suggests that the ethynyl (B1212043) linker in 2-(1-octynyl)thiophene would help to spatially separate the bulk of the octyl chain from the thiophene ring, influencing intermolecular packing.
Table 1: Predicted Geometrical Parameters for Thiophene, 2-(1-octynyl)- based on Analogous Compounds
| Parameter | Predicted Value Range | Basis of Prediction |
| Thiophene Ring Bond Lengths (C-C, C-S) | ~1.37-1.43 Å (C-C), ~1.71 Å (C-S) | Standard DFT results for thiophene |
| Thiophene Ring Bond Angles | ~111-125° | Standard DFT results for thiophene |
| Thiophene-C(alkyne) Bond Length | ~1.42 Å | DFT studies on ethynyl-thiophenes |
| C≡C Triple Bond Length | ~1.21 Å | Standard alkyne bond lengths |
| C(thiophene)-C(alkyne)-C(alkyne) Angle | ~178-180° | Linearity of the ethynyl group |
The electronic properties of conjugated molecules are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical and electronic properties. mdpi.com
For Thiophene, 2-(1-octynyl)-, the HOMO is expected to be a π-orbital delocalized primarily over the electron-rich thiophene ring. mdpi.commdpi.com The LUMO would also be a π*-orbital, with significant contributions from the thiophene and the conjugated ethynyl linker. The introduction of the electron-withdrawing acetylene linker is known to lower the energy levels of the frontier molecular orbitals compared to simple alkylthiophenes. mdpi.com
DFT calculations on similar structures provide insight into the expected energy values. For example, in a study of 1,4-di([2,2'-bithiophen]-3-yl)buta-1,3-diyne, DFT calculations (B3LYP/6-311G(d,p)) determined the HOMO and LUMO energies to be -5.51 eV and -2.09 eV, respectively, resulting in a HOMO-LUMO gap of 3.42 eV. mdpi.com For thiophene sulfonamide derivatives, HOMO-LUMO gaps were calculated to be in the range of 3.44–4.65 eV. mdpi.com For Thiophene, 2-(1-octynyl)-, the gap would likely fall within this general range. The long octyl chain is not expected to significantly participate in the frontier orbitals and would have a minimal direct effect on the HOMO-LUMO gap, though it can influence solid-state packing and intermolecular electronic coupling. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies and Gap for Thiophene, 2-(1-octynyl)-
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -5.5 to -6.0 | Primarily localized on the thiophene ring (π-orbital) |
| ELUMO | -2.0 to -2.5 | Delocalized over the thiophene and ethynyl linker (π*-orbital) |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicates high kinetic stability and relates to electronic transitions |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, allowing for the simulation of UV-Vis absorption spectra. nih.gov TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption maxima, λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.
For Thiophene, 2-(1-octynyl)-, the primary electronic transition would be the HOMO to LUMO transition (a π→π* transition), which is expected to be the lowest energy and thus correspond to the longest wavelength absorption peak. doaj.org TD-DFT studies on substituted thiophenes have shown that the choice of functional can be critical, as standard functionals may not always accurately predict the correct ordering and energies of excited states in thiophene-based compounds. nih.gov Functionals like M06-2X or range-separated hybrids such as CAM-B3LYP often provide more reliable results for such systems. nih.govtandfonline.com
In a study of substituted diarylalkynyl thiophenes, TD-DFT was used to determine linear absorption properties, showing that such molecules have significant absorption in the near-visible and visible regions. tandfonline.com For Thiophene, 2-(1-octynyl)-, the main absorption peak is predicted to be in the UV region, characteristic of a small conjugated system. The calculated excitation energies and oscillator strengths would allow for the theoretical construction of its UV-Vis spectrum.
Table 3: Predicted Optical Properties for Thiophene, 2-(1-octynyl)- from TD-DFT Analogy
| Property | Predicted Value | Significance |
| λmax (lowest energy) | 250 - 300 nm | Corresponds to the HOMO→LUMO (π→π*) transition |
| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed and intense electronic transition |
| Major Transition Character | HOMO → LUMO | Confirms the primary excitation pathway |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Band Gaps)
Mechanistic Pathway Elucidation (e.g., Intrinsic Reaction Coordinate (IRC) Calculations for Oxidation Processes)
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For Thiophene, 2-(1-octynyl)-, a key reactive process to investigate would be its oxidation. Theoretical studies on the oxidation of thiophene and its derivatives by various oxidants (like hydroxyl radicals, singlet oxygen, or peroxides) have identified several possible pathways. dntb.gov.uaacs.orgacs.org
The primary oxidation mechanisms for thiophene generally involve:
Addition to the double bonds: An electrophilic oxidant can add across the C2=C3 or C4=C5 bonds, often leading to the formation of a thiophene-epoxide intermediate. dntb.gov.ua
Attack at the sulfur atom: The sulfur atom can be oxidized to form a thiophene-S-oxide (a sulfoxide) and subsequently a thiophene-S,S-dioxide (a sulfone). acs.org
Hydrogen abstraction: While possible, this is often found to be a higher energy pathway compared to addition. dntb.gov.ua
For Thiophene, 2-(1-octynyl)-, the electron-rich thiophene ring would be the most likely site of initial attack. DFT calculations could be used to locate the transition state structures for each potential pathway. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state indeed links the desired species and providing a detailed picture of the reaction coordinate.
For example, in the oxidation of thiophene by singlet oxygen, theoretical studies have shown that a [2+4] cycloaddition to form an endoperoxide is the most favorable pathway. acs.orgresearchgate.net Similar mechanisms could be computationally explored for Thiophene, 2-(1-octynyl)-.
Analysis of Reactive Sites and Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The shapes and energies of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
As established in section 5.1.2, the HOMO of Thiophene, 2-(1-octynyl)- is predominantly localized on the thiophene ring. This indicates that the ring, particularly the C5 position (para to the substituent) and to a lesser extent the C3 position, would be the most susceptible to attack by electrophiles. The LUMO is delocalized across the thiophene ring and the ethynyl linker. This suggests that nucleophilic attack would likely target the carbons of the thiophene ring or the alkyne.
Computational methods can quantify this reactivity through various descriptors derived from the electron density, such as Fukui functions or the molecular electrostatic potential (MEP). An MEP map would visually highlight the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For Thiophene, 2-(1-octynyl)-, the MEP would show a region of negative potential around the thiophene ring and the triple bond, confirming these as sites for electrophilic attack.
Investigation of Intermolecular Interactions and Charge Transfer Effects in Assemblies
The performance of organic materials in electronic devices is critically dependent on their solid-state packing and intermolecular interactions. The 2-(1-octynyl)- substituent, with its rigid alkyne linker and flexible octyl chain, would play a dual role in the self-assembly of these molecules.
The planar thiophene rings can facilitate π-π stacking interactions, which are crucial for charge transport. rsc.org The alkyne group can also participate in these π-systems. The octyl side chains, however, will introduce steric effects that modulate the intermolecular distance and the geometry of the π-stacking. Side-chain engineering is a well-established strategy to control the morphology of thiophene-based materials. rsc.orgmdpi.com The length and branching of alkyl chains directly influence solubility and molecular organization. researchgate.netrsc.org
Computational studies can model small molecular assemblies (e.g., dimers or trimers) to investigate the nature and strength of these intermolecular interactions. By calculating the binding energy of a dimer in different orientations (e.g., cofacial π-stacked, offset-stacked), the most stable packing arrangement can be predicted. Furthermore, calculations on these assemblies can reveal charge transfer effects, where electronic coupling between adjacent molecules can lead to the delocalization of frontier orbitals over multiple units. This is a key factor in determining the charge transport properties of the material in a solid-state device. For copolymers with acetylene-inserted side chains, the triple bond was shown to facilitate interchain interactions and improve crystallinity, which could be extrapolated to the behavior of Thiophene, 2-(1-octynyl)- in the solid state. acs.org
Studies on Molecular Planarity, Electronic Coupling, and Mobility
Computational chemistry provides significant insights into the structural and electronic properties that govern the functionality of conjugated organic molecules like Thiophene, 2-(1-octynyl)-. These studies are crucial for designing materials with tailored electronic and optical properties.
Molecular Planarity
The planarity of the thiophene ring is a critical factor influencing the electronic properties of its derivatives. While the thiophene ring itself is planar, the substitution at the 2-position can induce structural changes. Theoretical studies on related 2-substituted thiophenes have shown that while some substituents can cause the side chain to tilt out of the thiophene plane, the core aromatic ring largely maintains its planarity. For Thiophene, 2-(1-octynyl)-, the linear geometry of the octynyl group, a rigid acetylenic rod, is expected to have a minimal distorting effect on the planarity of the thiophene ring itself. However, rotational freedom exists around the single bond connecting the alkyne to the thiophene ring. Density Functional Theory (DFT) calculations are commonly employed to determine the most stable conformation by optimizing the molecular geometry and calculating dihedral angles. rsc.org
Electronic Coupling
Mobility
Theoretical Predictions of Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the excited-state properties of molecules, including their interaction with light.
Fluorescence Quantum Yields
Table 1: Illustrative Example of Substituent Effects on Fluorescence Quantum Yield (Φf) in Dithienylethene Derivatives This table presents data for related compounds to illustrate the principle of how substituents can modify photophysical properties.
| Compound Type | Substituent at Reactive Carbon | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Thiophene-based Diarylethene | Methyl | 0.07 |
| Thiophene-based Diarylethene | Ethyl | 0.42 |
Conical Intersections
A conical intersection is a point on the potential energy surface of a molecule where two electronic states have the same energy. These points act as efficient funnels for rapid, non-radiative decay from an excited electronic state back to the ground state. escholarship.orgaip.org The presence and accessibility of a conical intersection can drastically reduce the fluorescence quantum yield. Theoretical calculations can map the potential energy surfaces of the excited states of Thiophene, 2-(1-octynyl)- to identify the location of such intersections and the energy barriers to reach them. aip.org For many fluorescent dyes, the geometry at the conical intersection is often twisted, and reaching it can lead to processes like photoisomerization. escholarship.org Understanding these pathways is crucial for designing molecules with high emission efficiency by synthetically blocking the route to the conical intersection.
Quantum Chemical Methods for Intermolecular Coulombic Decay (ICD) Processes
Recent advancements in computational and experimental techniques have shed light on ultrafast energy transfer processes in molecular clusters, such as Intermolecular Coulombic Decay (ICD).
ICD is a non-radiative relaxation mechanism where a molecule with an inner-valence shell vacancy transfers its excess energy to a neighboring molecule, causing the neighbor to ionize. researchgate.netresearchgate.net This process is particularly efficient in weakly bound systems and results in the emission of low-energy electrons. researchgate.net
High-level quantum chemical calculations have been instrumental in understanding and proving the ICD process in thiophene dimers. researchgate.netresearchgate.net These studies show that the process is often initiated from sulfur-containing inner-valence orbitals. Upon ionization, an outer-valence electron fills the inner-valence vacancy, and the released energy is transferred to the adjacent thiophene molecule, leading to its ionization and subsequent Coulomb explosion of the resulting ion pair. researchgate.net
The theoretical methods employed to describe these transient electronic resonances include equation-of-motion coupled-cluster theory combined with techniques from non-Hermitian quantum mechanics. These sophisticated computational tools allow for the calculation of decay rates and the elucidation of the dynamic details of the ultrafast relaxation process. researchgate.net The study of ICD in thiophene-containing systems is significant as it provides a fundamental understanding of radiation damage in molecular systems, where the production of low-energy electrons can have profound effects. researchgate.net
Table 2: Key Characteristics of Intermolecular Coulombic Decay (ICD) in Thiophene Dimers
| Aspect | Finding from Theoretical & Experimental Studies | Reference |
|---|---|---|
| Initiation Site | Primarily initiated from sulfur-containing inner-valence orbitals. | researchgate.net |
| Mechanism | Energy from relaxation of an inner-valence hole is transferred to a neighboring molecule, causing its ionization. | researchgate.netresearchgate.net |
| Outcome | Production of low-energy electrons and a pair of cations that undergo Coulomb explosion. | researchgate.net |
| Significance | An efficient, ultrafast relaxation channel that can contribute to radiation damage in molecular environments. | researchgate.net |
Applications in Advanced Materials Science for Thiophene, 2 1 Octynyl Derivatives
Organic Electronics and Optoelectronic Devices
The molecular architecture of 2-(1-octynyl)thiophene derivatives, featuring a π-conjugated system, makes them suitable for various organic electronic and optoelectronic devices. ontosight.aicas.org The thiophene (B33073) unit serves as an excellent electron donor, while the ethynyl (B1212043) group enhances π-conjugation and molecular rigidity. ontosight.aimdpi.com These characteristics are crucial for applications in organic semiconductors, photovoltaics, and light-emitting devices. researchgate.netcas.orgmdpi.com
Thiophene-based molecules are among the most extensively studied p-type organic semiconductors. cas.orgjustia.com The incorporation of an octynyl group can influence the material's highest occupied molecular orbital (HOMO) energy levels and facilitate intermolecular interactions, which are critical for efficient hole transport. mdpi.com Derivatives that extend the conjugation through acetylenic linkages have shown potential for high-performance p-type materials. mdpi.com For instance, hybrid acene-thiophene molecules have been developed as stable p-channel organic semiconductors. nih.gov The introduction of alkyl chains, such as octyl groups, can improve solubility and processability, which is essential for fabricating devices via solution-based techniques. nih.gov
Research has shown that engineering the molecular structure, for example by creating hybrid molecules of acenes and thiophenes, can lead to materials with good thermal stability and respectable hole mobility. nih.gov The specific arrangement of these molecules in the solid state, influenced by side chains like the octyl group, plays a significant role in their semiconducting performance. nih.gov
Table 1: Properties of Selected p-type Organic Semiconductors based on Thiophene Derivatives
| Compound Name | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | 0.42 | >10⁸ | Solution Shearing |
| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | 0.5 | - | Vacuum Deposition |
| 5,5'-bis(2-anthracenyl)-2,2'-bithiophene | 0.1 | - | Vacuum Deposition |
This table presents a selection of performance data for p-type organic semiconductors based on thiophene derivatives, illustrating the impact of molecular structure on device characteristics.
In the field of organic photovoltaics, derivatives of 2-(1-octynyl)thiophene can function as electron-donor materials in the active layer of a solar cell. mdpi.comresearchgate.net The ability to tune the HOMO and LUMO energy levels through chemical modification is crucial for achieving efficient charge separation and a high open-circuit voltage (Voc). researchgate.netrsc.org The introduction of thiophene derivatives as donors has been shown to positively shift the HOMO and LUMO levels, which can provide a larger driving force for regeneration in dye-sensitized solar cells. rsc.org
Small molecule-based OPVs offer advantages such as well-defined molecular structures and high open-circuit voltages. mdpi.com Thiophene-based small molecules are popular choices for donor materials in these devices. researchgate.net The design of donor-acceptor copolymers incorporating thiophene units is a common strategy to achieve broad absorption spectra and efficient charge generation. informaticsjournals.co.in The octyl group in these derivatives enhances their solubility, facilitating the formation of uniform thin films through solution processing, which is a key advantage for large-area and low-cost solar cell fabrication. mdpi.com
Thiophene derivatives are widely used in the development of emissive materials for OLEDs. researchgate.netontosight.aimdpi.com The rigid structure provided by the ethynyl linkage in 2-(1-octynyl)thiophene derivatives can lead to high photoluminescence quantum yields (PLQY). frontiersin.org By modifying the molecular structure, for example by creating donor-π-acceptor (D-π-A) systems, the emission color can be tuned across the visible spectrum. frontiersin.orgbeilstein-journals.org
For instance, the insertion of a thiophene unit as a π-bridge in a D-A-D molecular skeleton has been shown to cause a significant red-shift in the emission peak while maintaining a high radiative transition rate. frontiersin.org This is particularly important for developing efficient deep-red and near-infrared (NIR) emitters, where efficiency is often limited by the "energy-gap law". frontiersin.org Derivatives incorporating carbazole (B46965) and thienopyrroledione have also been successfully used as emissive layers in OLEDs. mdpi.com The thermal stability of these materials is a critical factor for the operational lifetime of OLED devices. frontiersin.org
Table 2: Performance of Selected OLEDs with Emissive Layers based on Thiophene Derivatives
| Emissive Material | Max. Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) coordinates |
|---|---|---|---|
| BTDF-TtTPA (non-doped) | 690 | 1.44 | (0.71, 0.29) |
| DMB-TT-TPA | 512 | 4.61 | (0.16, 0.51) |
| CZ-2 | - | 9.5 | - |
This table summarizes the performance of selected OLEDs utilizing different thiophene derivatives as the emissive material, highlighting their potential for various display and lighting applications.
Derivatives of 2-(1-octynyl)thiophene are promising active materials for the channel layer in OFETs. researchgate.netrsc.org The charge carrier mobility in these devices is highly dependent on the molecular packing and crystallinity of the organic semiconductor film. rsc.org The linear octyl chains can promote better molecular ordering compared to branched alkyl chains, leading to enhanced device performance. rsc.org The acetylenic linkage contributes to the rigidity of the molecular backbone, which can facilitate efficient charge transport. mdpi.comrsc.org
Several studies have focused on synthesizing novel thieno[2,3-b]thiophene (B1266192) and ontosight.aibenzothieno[3,2-b]benzothiophene (BTBT) derivatives with ethynyl linkers and alkyl side chains. mdpi.comrsc.org These materials have demonstrated excellent p-channel activity with high hole mobilities and current on/off ratios. rsc.org Furthermore, some of these devices have shown remarkable air stability, which is a crucial requirement for practical applications. mdpi.comrsc.org The ability to process these materials from solution is another significant advantage for fabricating low-cost and flexible electronics. mdpi.com
Table 3: Performance of Selected OFETs based on Thiophene Derivatives
| Compound Name | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene (1) | 0.42 | >10⁸ | Solution Shearing |
| 2-(phenylethynyl)benzo[b]benzo researchgate.netthieno[2,3-d]thiophene (Compound 1) | ~0.03 | >10⁶ | Solution Shearing |
| 2-octyl-7-(5-(phenylethynyl)thiophen-2-yl)benzo[b]benzo researchgate.netthieno[2,3-d]thiophene (Compound 2) | - | - | Solution Shearing |
This table showcases the electrical performance of OFETs fabricated using various thiophene derivatives containing octyl and ethynyl functionalities.
Light-emitting transistors are multifunctional devices that combine the electrical switching function of a transistor with the light-emitting capability of an OLED in a single architecture. researchgate.netnih.gov Thiophene-based materials are frequently employed in the active layer of these devices due to their favorable charge transport and luminescent properties. researchgate.netresearchgate.net The development of materials with balanced ambipolar charge transport (both holes and electrons) is key to achieving high-efficiency LETs. researchgate.net
Thiophene/phenylene co-oligomers have been successfully used to fabricate LETs based on single crystals, demonstrating both ambipolar transport characteristics and clear electroluminescence. researchgate.net The molecular design of these materials, including the nature of the conjugated core and any substituent groups, influences not only the charge mobility and emission color but also the directionality of the emitted light. researchgate.net Overcoming challenges such as low charge mobility and high threshold voltages is an active area of research, with strategies including the use of novel gate dielectric materials. nih.gov
While most organic molecules are insulators, chemical modification can transform them into molecular conductors. Thiophene derivatives can be designed to form organized structures that facilitate electrical conductivity. rsc.org The introduction of an acetylenic linkage, as in 2-(1-octynyl)thiophene, enhances the electronic conjugation and rigidity of the molecule, which are beneficial for charge transport. ontosight.ai
The synthesis of liquid crystalline thiophene esters has been explored for their potential as solvent-free ionic conductors in applications like lithium-ion batteries. rsc.org These materials exhibit both thermal stability and a wide electrochemical window. rsc.org While the primary focus has been on ionic conductivity, the underlying principles of designing conjugated thiophene-based systems can also be applied to the development of electronic molecular conductors.
Photoconductive and Electro-Optical Materials
Derivatives of 2-(1-octynyl)thiophene are integral to the development of novel photoconductive and electro-optical materials. The introduction of an alkyne spacer can, however, sometimes be detrimental to orbital interactions and charge transfer, which are crucial for these properties. researchgate.net The design of these materials often involves creating push-pull chromophores, where an electron-donating unit is connected to an electron-accepting unit via a π-conjugated spacer, which can be based on thiophene. This architecture leads to materials with high electro-optic coefficients, a key parameter for electro-optic modulators. rsc.orgmdpi.com
The performance of these materials is heavily influenced by their molecular structure. For instance, the introduction of bulky substituents at the 3-position of the thiophene ring can control the effective conjugation length along the polymer backbone, thereby influencing the material's electronic and electro-optical properties. nanoscience.or.kr Research has shown that thiophene-based push-pull chromophores can achieve exceptionally high electro-optic coefficients (r33), with values reported to reach up to 650 pm V−1. rsc.org Furthermore, crosslinkable chromophore systems have demonstrated r33 values as high as 327 pm V−1, coupled with excellent long-term stability. nih.gov
Below is a table summarizing the electro-optic coefficients of some advanced thiophene-based materials:
| Material Type | Reported r33 value (pm V⁻¹) | Reference |
| Push-pull thiophene chromophores | up to 650 | rsc.org |
| Crosslinkable QLD1/QLD2 film | 327 | nih.gov |
These high electro-optic coefficients are a significant advantage of organic materials over their inorganic counterparts, such as lithium niobate, which has a much lower electro-optic coefficient. mdpi.com The development of such high-performance organic electro-optic materials is a key factor for advancing optoelectronic communication technologies. mdpi.com
Supramolecular Chemistry and Self-Assembly Architectures
The ability of 2-(1-octynyl)thiophene derivatives to participate in self-assembly processes opens up a vast field of applications in supramolecular chemistry, leading to the creation of highly ordered and functional nanoscale structures.
A recent breakthrough has been the synthesis of thiophene-fused aromatic belts, which can be considered ultrashort carbon nanotubes with embedded thiophene units. chemrxiv.orgnih.govchemrxiv.orgnagoya-u.ac.jp These nanobelts are synthesized through a one-step sulfur cross-linking reaction of partially fluorinated cycloparaphenylenes. chemrxiv.orgnih.govchemrxiv.org The incorporation of thiophene into the nanobelt structure is expected to yield materials with novel functions, particularly in organic electronics and supramolecular chemistry. chemrxiv.orgnagoya-u.ac.jp
Computational studies have shown that the shape of these thiophene belts can vary from cone-shaped to flat and saddle-shaped depending on the number of repeating units. nagoya-u.ac.jpresearchgate.net These unique structures possess rigid and hollow frameworks, which have potential applications as next-generation materials. nagoya-u.ac.jp
A remarkable feature of thiophene-fused aromatic belts is their ability to form unidirectional columnar stacks in the crystalline state. chemrxiv.orgnih.govchemrxiv.orgnagoya-u.ac.jp This ordered arrangement is driven by the high dipole moment of the individual nanobelt molecules, where all the sulfur atoms point in the same direction. chemrxiv.org The dipole moment of thiophene and its derivatives is a known property that influences their molecular interactions. researchgate.netnumberanalytics.com For instance, the dipole moment for a synthesized thiophene belt (compound 2 in the referenced study) was calculated to be significant, contributing to its polar nature. researchgate.net This unidirectional stacking is a crucial feature that could lead to the development of polar materials and next-generation optoelectronic devices. nih.govchemrxiv.orgnagoya-u.ac.jp
The self-assembly of thiophene derivatives, including those with alkynyl functionalities, on metal surfaces allows for the creation of highly ordered two-dimensional (2D) layers. chemrxiv.orgnih.govchemrxiv.orgnagoya-u.ac.jp The interaction between the sulfur atoms of the thiophene rings and the metal surface plays a crucial role in this assembly process. surfacesciencelab.comrylene-wang.com
The assembly behavior is highly dependent on the specific metal substrate. For example, thiophene belts deposited on a gold (Au(111)) surface align in a one-dimensional fashion with the sulfur atoms pointing downwards, while on a copper (Cu(111)) surface, they form a two-dimensional alignment with the sulfur atoms pointing upwards. nagoya-u.ac.jp This metal-dependent assembly is influenced by the dipole moment of the molecules and the metal-sulfur interactions. chemrxiv.org The formation of these ordered 2D networks can be achieved through methods like on-surface Ullmann coupling of halogenated aromatic precursors with terminal alkynes. rsc.org The ability to control the dimensionality and topology of these assemblies by choosing the monomer structure and reaction conditions is a powerful tool in materials science. rsc.orgrsc.org
Thiophene derivatives are valuable building blocks for the synthesis of covalent organic frameworks (COFs) and other porous materials. nih.govcapes.gov.brmit.edunih.govmdpi.com COFs are a class of crystalline porous polymers with ordered structures, making them ideal for applications in gas storage, separation, and catalysis. mit.edunih.gov
The incorporation of thiophene units into COFs can impart desirable electronic properties. nih.govmit.edu However, the geometry of simple thiophene monomers can sometimes hinder their direct use as building blocks. nih.govmdpi.com To overcome this, researchers have designed various thiophene derivatives, including oligothiophenes and those with specific symmetries, to facilitate the formation of well-defined COF structures. nih.gov For instance, the reaction of thieno[3,2-b]thiophene-2,5-diboronic acid with other monomers has led to the successful synthesis of thiophene-based COFs. mit.edu These materials can exhibit high surface areas and permanent porosity. nih.govmdpi.com
The table below summarizes the properties of some thiophene-based porous materials:
| Material | Building Blocks | BET Surface Area (m²/g) | Pore Size (nm) | Application | Reference |
| Th-2 | Thiophene (polymerized) | - | Microporous and Mesoporous | Mercury removal | rsc.org |
| SCMP-COOH@1 | Thiophene-based | 622-911 | Microporous | CO₂ uptake | rsc.org |
| TT-COF | Thieno[3,2-b]thiophene-2,5-diyldiboronic acid, 2,3,6,7,10,11-hexahydroxytriphenylene | 1810 | 3 | Guest inclusion | mdpi.com |
The development of such porous materials with tailored properties holds promise for a variety of technological applications, from environmental remediation to energy storage. rsc.orgwuttkescience.comresearchgate.net
The interfaces between different organic materials are fundamental to the performance of organic electronic devices. The structural and electronic properties at these interfaces dictate charge transport and device functionality. mdpi.com Thiophene derivatives, including those with alkynyl groups, play a role in forming and influencing these interfaces. researchgate.net
The self-assembly of thiophene-based molecules can lead to the formation of well-defined organic layers. mdpi.com The interaction between different molecular layers, such as the rotation of cyano groups and thiophene rings to interact with each other, can lead to specific geometric arrangements. mdpi.com The electronic properties, such as the energy levels of the lowest unoccupied molecular orbital (LUMO), are also affected by these intermolecular interactions at the interface. mdpi.com Understanding and controlling these interfacial properties is crucial for optimizing the performance of organic electronic devices. rsc.org
Thiophene-Based Covalent Organic Frameworks (COFs) and Porous Materials
Sensitizers and Photocatalytic Materials
Derivatives of 2-alkynylthiophenes are promising candidates for the development of sensitizers and photocatalytic materials, primarily owing to the electronic properties conferred by the combination of the electron-rich thiophene ring and the π-system of the acetylene (B1199291) bond. This structure facilitates electron delocalization and charge transfer, which are critical processes in both photosensitization and photocatalysis.
Research Findings:
The incorporation of thiophene units into conjugated polymer backbones has been shown to enhance photocatalytic activity, particularly for processes like hydrogen evolution from water. rsc.orgnih.govucl.ac.ukmdpi.com The introduction of an alkynyl linker is a key strategy in designing donor-acceptor (D-A) type linear conjugated polymers with accelerated exciton (B1674681) dissociation for photocatalysis. While specific studies on 2-(1-octynyl)thiophene for these applications are not widely documented, research on analogous structures provides significant insights. For instance, polymers containing dibenzo[b,d]thiophene sulfone linked by acetylene units have demonstrated notable performance as photocatalysts for hydrogen evolution. ucl.ac.uk
In the realm of sensitizers, particularly for dye-sensitized solar cells (DSSCs), thiophene derivatives are extensively used as building blocks for organic dyes. rsc.orgtcichemicals.comekb.eg The general structure of these dyes often involves a donor-π-acceptor (D-π-A) framework, where the thiophene moiety can act as part of the electron-donating or the π-conjugated bridge segment. The ethynyl linkage is particularly effective in extending the conjugation length and facilitating intramolecular charge transfer upon photoexcitation. Studies on (porphinato)zinc(II) chromophores featuring ethynylthiophenyl groups have highlighted their potential in creating materials with substantial nonlinear optical properties, which is relevant for sensitizer (B1316253) applications. kuleuven.be The synthesis of such molecules is typically achieved through Sonogashira coupling reactions, which efficiently create carbon-carbon bonds between terminal alkynes (like 1-octyne) and halogenated thiophenes. mdpi.comrsc.orgnih.gov
Furthermore, thiophene-based covalent organic frameworks (COFs) have emerged as a robust platform for heterogeneous photocatalysis. mdpi.comuclm.es The predictable and tunable porous structures of COFs allow for the systematic incorporation of photoactive thiophene units. While specific examples using 2-(1-octynyl)thiophene as a monomer are yet to be reported, the principle of using functionalized thiophenes to construct these frameworks for light-driven chemical transformations is well-established. uclm.es For example, a thiophene-based covalent triazine framework has been used to photocatalyze the oxidation of benzyl (B1604629) alcohol with high efficiency under blue light irradiation. mdpi.com
| Polymer System | Linker Type | Key Finding | Reference |
|---|---|---|---|
| Dibenzo[b,d]thiophene sulfone co-polymers | Alkenyl | More active photocatalysts than alkyl or alkyne-linked counterparts for H₂ evolution. | rsc.org |
| Triethynylbenzene-based polymer with dibenzo[b,d]thiophene sulfone | Acetylene | High performance in sacrificial hydrogen production from water. | ucl.ac.uk |
| Cyanostilbene-based polymers with various thiophene units | Direct Arylation | Fused thiophene rings enhance photocatalytic hydrogen evolution. | nih.govmdpi.com |
| Thiophene-based Covalent Triazine Framework (CTF-Th) | Triazine | Efficiently photocatalyzes benzyl alcohol oxidation (>99% conversion). | mdpi.com |
Fluorescent and Phosphorescent Materials
The conjugation between the thiophene ring and the 1-octynyl group in "Thiophene, 2-(1-octynyl)-" derivatives is expected to give rise to interesting photoluminescent properties. Thiophene-based materials, from small molecules to polymers, are known for their fluorescence, and the introduction of an ethynyl linker is a common strategy to tune emission wavelengths and quantum yields. beilstein-journals.orgwikipedia.org
Research Findings:
The photophysical properties of a wide range of ethynyl-thiophene derivatives have been investigated. Poly(2-ethynylthiophene), for example, is a polyacetylene with thienyl substituents that exhibits a photoluminescence (PL) peak at 456 nm, corresponding to a photon energy of 2.72 eV. researchgate.net This demonstrates that polymerization of the ethynylthiophene unit can lead to fluorescent materials. The fluorescence properties are highly dependent on the molecular structure, including the length of the oligothiophene chain and the nature of the substituents. nih.govacs.org For instance, star-shaped oligothiophenes with terthiophene arms connected to an ethynylbenzene core show fluorescence lifetimes that are strongly correlated with the spatial location of their excitons, which is influenced by the molecular conformation. nih.gov
While fluorescence is more common in thiophene derivatives, phosphorescence can also be observed, particularly when heavy atoms are introduced or when the molecule is incorporated into specific matrices or complexed with metals. Platinum(II)-ethynyl derivatives containing thiophene have been shown to exhibit both very short-lived fluorescence and long-lived phosphorescence. nih.gov This dual emission is characteristic of molecules with large intersystem crossing capabilities, making them suitable for applications like optical power limiting. nih.gov The phosphorescence emission of these thiophenyl derivatives was found to be red-shifted compared to their phenyl analogues. nih.gov
Studies on poly(2-alkylthieno[3,4-b]thiophenes), which are structurally related to the target compound, have explored the effect of alkyl side-chain length (including octyl) on their photophysical properties. umass.edu These polymers are soluble in common organic solvents and are considered good candidates for organic light-emitting diodes (OLEDs). Their band structures and HOMO/LUMO levels can be tuned by varying the alkyl chain length. umass.edu This suggests that the octyl chain in "Thiophene, 2-(1-octynyl)-" would primarily enhance solubility, which is a crucial factor for the processing of materials for device fabrication, while the core photophysical properties would be dictated by the thienyl-ethynyl chromophore.
| Compound/System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Feature | Reference |
|---|---|---|---|---|---|
| Poly(2-ethynylthiophene) | Vis region up to 800 nm | 456 | N/A | Shows a distinct photoluminescence peak. | researchgate.net |
| Platinum(II) ethynyl derivative with thiophene (ATP2) | ~373 (excitation) | N/A | 0.0007 (Fluorescence) | Exhibits both fluorescence and phosphorescence. | nih.gov |
| 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide | ~250, ~300 | Multiple bands in visible | N/A | Water-soluble fluorescent viologen derivative. | mdpi.com |
| BODIPY with 3-ethynylthiophene (B1335982) at 2,6 positions | N/A | N/A | N/A | Causes significant Stokes shift and generates singlet oxygen. | eurjchem.com |
Conclusion and Future Research Directions
Synthesis and Scalability Challenges for Complex Thiophene (B33073) Derivatives
The synthesis of 2-alkynylthiophenes is typically achieved through cross-coupling reactions. A common and effective method is the Sonogashira coupling, which involves the reaction of a halo-thiophene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, the synthesis of the closely related 5-(1-Octynyl)thiophene-2-carboxaldehyde is accomplished by reacting 5-Bromo-2-thiophenecarboxaldehyde with 1-octyne (B150090) using a palladium-phosphine complex and cuprous iodide. prepchem.com This reaction achieves a high yield of 83.7%, demonstrating the viability of this approach for creating the C-C bond between the thiophene ring and the octynyl chain. prepchem.com
However, the transition to large-scale production presents several challenges. The reliance on expensive precious metal catalysts like palladium is a primary concern for industrial scalability. chemrxiv.org Future research must focus on developing more economical and sustainable catalytic systems, potentially using earth-abundant metals or metal-free reaction conditions. organic-chemistry.org For example, strategies using inexpensive and safe EtOCS2K as a thiol surrogate have been developed for transition-metal-free synthesis of other substituted thiophenes. organic-chemistry.org
Advancements in Understanding Structure-Property Relationships for Optoelectronic Performance
The optoelectronic properties of conjugated organic materials are intrinsically linked to their molecular structure. The combination of the electron-rich thiophene ring and the π-conjugated 1-octynyl side chain in Thiophene, 2-(1-octynyl)- is expected to give rise to interesting electronic behaviors. The study of structure-property relationships is essential for tailoring these materials for specific optoelectronic applications. mdpi.comseanclancy.org
The introduction of the alkynyl group is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's bandgap. seanclancy.org The extended conjugation provided by the triple bond can lead to a red-shift in absorption and emission spectra compared to unsubstituted thiophene. The linear, rigid nature of the octynyl chain can also influence the solid-state packing of the molecules, which is a critical determinant of charge carrier mobility in organic thin-film devices. mdpi.com
Future research should focus on systematically studying how variations in the alkyl chain length of 2-alkynylthiophenes affect their photophysical properties and solid-state organization. researchgate.net Creating and analyzing a series of oligo- and poly(alkynylthiophene)s would provide deeper insight into how conjugation length impacts electronic performance. researchgate.net Furthermore, incorporating this scaffold into donor-acceptor (D-A) architectures could lead to materials with low band gaps suitable for organic photovoltaics (OPVs) or near-infrared (NIR) emitters. mdpi.commdpi.com A detailed investigation, combining experimental techniques (UV-Vis spectroscopy, cyclic voltammetry) with theoretical calculations, will be necessary to build a comprehensive understanding of these structure-property relationships. mdpi.com
Table 1: Predicted Effects of the 1-Octynyl Group on Thiophene Properties
| Property | Expected Effect | Rationale |
|---|---|---|
| Electronic Bandgap (Eg) | Decrease | Extended π-conjugation from the alkyne group lowers the LUMO level. seanclancy.org |
| Absorption/Emission Wavelength | Red-shift (longer wavelength) | A smaller bandgap results in absorption and emission of lower energy photons. mdpi.com |
| Charge Carrier Mobility | Potentially enhanced | The rigid alkynyl chain can promote ordered π-π stacking in the solid state, facilitating charge transport. mdpi.com |
| Solubility | Increased in organic solvents | The long octyl chain enhances solubility, improving processability for device fabrication. |
| Molecular Geometry | Increased planarity and rigidity | The sp-hybridized carbons of the alkyne group introduce a linear, rigid segment into the molecule. researchgate.net |
Exploring Novel Applications in Emerging Technologies
While the direct applications of Thiophene, 2-(1-octynyl)- are yet to be explored, its structural motifs are found in materials used in several emerging technologies. The combination of a thiophene core with functional side chains is a well-established strategy for developing organic semiconductors. mdpi.com
The 2-(1-octynyl)thiophene unit could serve as a fundamental building block for:
Organic Field-Effect Transistors (OFETs): The potential for high charge carrier mobility makes these materials candidates for the active layer in OFETs, which are essential components of flexible displays and wearable electronics.
Organic Photovoltaics (OPVs): As part of a larger conjugated system, particularly in donor-acceptor copolymers, the 2-(1-octynyl)thiophene moiety could contribute to efficient light harvesting and charge separation in next-generation solar cells. researchgate.net
Molecular Wires: The linear, conjugated structure of the alkynylthiophene unit is ideal for constructing molecular-scale electronic components, a key area of research in molecular electronics.
Functional Polymers and Coatings: Polymerization of 2-(1-octynyl)thiophene or its derivatives could yield functional polymers with unique optical and electronic properties, suitable for use in sensors, electrochromic devices, or as specialized coatings. researchgate.netnih.gov
Beyond materials science, alkynylthiophenes have also been investigated as potential therapeutic agents, for example, as selective cannabinoid receptor antagonists. ebi.ac.uk This suggests that future research could also explore the biological activity of 2-(1-octynyl)thiophene and its derivatives, potentially leading to applications in medicinal chemistry.
Prospects for Rational Molecular Design and Predictive Modeling
The "design-make-test-analyze" cycle is a cornerstone of modern materials and drug discovery. evotec.com Computational chemistry and predictive modeling offer a powerful means to accelerate this process by allowing for the in silico evaluation of candidate molecules before undertaking costly and time-consuming synthesis. openaccessjournals.com For a versatile scaffold like 2-(1-octynyl)thiophene, rational molecular design holds immense promise.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with specific outcomes. conicet.gov.ar For example, models have been successfully built to predict the genotoxicity nih.govacs.org and corrosion inhibition properties researchgate.netelectrochemsci.org of various thiophene derivatives based on their structural features.
A future research workflow for 2-(1-octynyl)thiophene could involve:
Library Generation: Computationally generating a virtual library of derivatives by modifying the thiophene ring or the octynyl chain.
Descriptor Calculation: Calculating a range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polar surface area) for each molecule in the library. electrochemsci.org
Model Training: Using an initial set of experimentally characterized compounds to train machine learning algorithms (e.g., artificial neural networks, linear discriminant analysis) to build a predictive model. nih.govresearchgate.net
Virtual Screening: Employing the trained model to rapidly screen the virtual library and identify the most promising candidates with desired optoelectronic or biological properties for subsequent synthesis and experimental validation.
This approach not only accelerates the discovery of novel materials but also deepens the fundamental understanding of the underlying structure-property relationships, paving the way for the creation of highly optimized molecules for targeted applications. conicet.gov.ar
Table 2: Hypothetical Workflow for Rational Design
| Step | Action | Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1. Design | Create a virtual library of 2-(1-octynyl)thiophene derivatives with varied substituents. | Molecular modeling software | A diverse set of candidate molecules. |
| 2. Predict | Calculate key electronic and physical properties for each candidate molecule. | DFT calculations, QSPR/QSAR models. nih.govelectrochemsci.org | A ranked list of candidates based on predicted performance (e.g., low bandgap, high charge mobility). |
| 3. Synthesize | Synthesize the top-ranked candidate molecules. | Sonogashira coupling, other organic synthesis techniques. prepchem.com | Pure samples of the most promising materials. |
| 4. Test | Experimentally measure the optoelectronic or biological properties. | Spectroscopy, electrochemistry, device testing. | Validation of the predictive model and identification of high-performance materials. |
| 5. Analyze & Refine | Feed experimental data back into the model to improve its accuracy. | Statistical analysis, machine learning. researchgate.net | A more robust predictive model for the next design cycle. |
Q & A
Q. What are the key synthetic routes for preparing 2-(1-octynyl)thiophene, and how do reaction conditions influence yield?
Methodological Answer: The primary synthetic route involves Pd-catalyzed cross-coupling reactions , such as Sonogashira coupling between 2-bromothiophene and 1-octyne. Critical parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used for alkyne coupling .
- Solvent/base optimization : Triethylamine in THF or DMF enhances reactivity .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | THF | 72–85 | |
| PdCl₂(dppf)/CuI | DMF | 68–78 |
Key characterization : Confirm regioselectivity via ¹H NMR (thiophene proton shifts at δ 6.8–7.2 ppm) and GC-MS for molecular ion peaks .
Q. What spectroscopic techniques are essential for characterizing 2-(1-octynyl)thiophene, and how are data discrepancies resolved?
Methodological Answer: Core techniques include:
- ¹H/¹³C NMR : Assign thiophene ring protons (δ 6.8–7.2 ppm) and alkyne protons (δ 2.0–2.5 ppm). Discrepancies in integration may arise from residual solvents; use deuterated solvents and baseline correction .
- FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .
- Mass Spectrometry : Compare experimental molecular ion (e.g., m/z 192.3 for C₁₂H₁₆S) with theoretical values .
Contradiction resolution : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals or ambiguous assignments .
Q. What safety protocols are critical when handling 2-(1-octynyl)thiophene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile intermediates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of 2-(1-octynyl)thiophene for organic photovoltaic (OPV) applications?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO levels. The alkyne group lowers the LUMO (-2.1 eV), enhancing electron affinity .
- Thermochemical data : Reference NIST thermochemistry tables (e.g., ΔHf° = 98.3 kJ/mol) to predict stability under device operating conditions .
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -5.2 | -5.1 (CV) |
| LUMO (eV) | -2.1 | -2.0 (UV-Vis) |
Q. How do steric effects from the octynyl substituent influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Sulfonation studies : The octynyl group directs electrophiles (e.g., SO₃) to the 5-position of the thiophene ring due to steric hindrance at the 2-position. Monitor via ¹H NMR (disappearance of 5-H proton) .
- Competitive experiments : Compare reaction rates with 2-methylthiophene controls to quantify steric contributions .
Q. What strategies address contradictions in biological activity data for 2-(1-octynyl)thiophene derivatives?
Methodological Answer:
Q. How can advanced literature search strategies improve the discovery of underreported applications for 2-(1-octynyl)thiophene?
Methodological Answer:
- CAS Registry Number : Prioritize searches using CAS No. 14383-50-7 in SciFinder to bypass naming inconsistencies .
- Keyword combinations : Pair "2-(1-octynyl)thiophene" with "Sonogashira coupling" or "OPV donor material" in Google Scholar (filtered to post-2010 studies) .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
Methodological Answer:
- Detailed logs : Record catalyst loading (mol%), reaction time, and purification steps (e.g., column chromatography eluents) .
- Negative controls : Include failed attempts (e.g., Pd-free conditions yielding <5%) to highlight critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
